molecular formula C14H20N2O B2598333 2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one CAS No. 93865-41-9

2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one

Cat. No. B2598333
CAS RN: 93865-41-9
M. Wt: 232.327
InChI Key: UHQOIWNDJVONFV-UHFFFAOYSA-N
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Description

The compound “2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one” is a chemical with the empirical formula C14H20N2O . It has a molecular weight of 232.32 . The SMILES string representation of this compound is O=C(CNC(C=CC=C1)=C1C)N2CCCCC2 .


Molecular Structure Analysis

The InChI string for this compound is 1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-11-14(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-11H2,1H3 . This provides a standardized way to represent the compound’s structure using text.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Compounds containing the piperidine moiety, similar to "2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one", have been investigated for their antibacterial activity. For instance, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation has been studied. These compounds showed promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-Bonding Patterns and Structural Analysis

Research on enaminones, including structures similar to the compound , has revealed intricate hydrogen-bonding patterns. These studies provide insights into the crystal structures and potential applications of these compounds in various fields, such as materials science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Antitumor Activity

Piperazine-based tertiary amino alcohols and their dihydrochlorides, which are structurally related to "2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one", have been synthesized and analyzed for their antitumor activity. These compounds were found to affect tumor DNA methylation processes, highlighting their potential in cancer research (Hakobyan et al., 2020).

Synthesis and Antimicrobial Activity

Novel derivatives containing the piperidine moiety have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Bhasker et al., 2018).

Polymerizable One-Component Visible Light Initiators

Studies have explored the synthesis and application of naphthalimide dyes, including piperidin-1-yl derivatives, as polymerizable one-component visible light initiators. These compounds exhibit good photopolymerization initiating performance, demonstrating their utility in materials science (Yang et al., 2018).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Eye Dam. 1 under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(2-methylanilino)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-11-14(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQOIWNDJVONFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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